molecular formula C6H6BBrO3S B595493 5-ACETYL-4-BROMOTHIOPHEN-2-BORONIC ACID CAS No. 1256346-41-4

5-ACETYL-4-BROMOTHIOPHEN-2-BORONIC ACID

Cat. No.: B595493
CAS No.: 1256346-41-4
M. Wt: 248.885
InChI Key: AVLZJKRBNRJJMY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-bromothiophen-2-boronic acid typically involves the bromination of thiophene followed by the introduction of the boronic acid group. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-4-bromothiophen-2-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

Mechanism of Action

Biological Activity

5-Acetyl-4-bromothiophen-2-boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

Biological Activity Overview

The biological activity of boronic acids, including this compound, has been linked to various therapeutic applications. Key areas of interest include:

  • Anticancer Activity : Boronic acids have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
  • Antibacterial Activity : Some derivatives exhibit antibacterial properties against gram-positive and gram-negative bacteria.
  • Enzyme Inhibition : Boronic acids can act as inhibitors for specific enzymes, impacting metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids. For instance, compounds similar to this compound have been shown to inhibit the proteasome, leading to cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer (MCF-7) and leukemia cells .

A comparative analysis of different boronic acids revealed that those with specific structural modifications exhibited enhanced potency against cancer cells. For example, a study indicated that boronic acids could induce NOXA expression, promoting apoptosis in malignant cells .

Antibacterial Properties

The antibacterial efficacy of boronic acids has been documented against several pathogens. In vitro studies demonstrated that certain derivatives could inhibit the growth of drug-resistant strains of bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

Boronic acids are known to interact with various enzymes due to their ability to form reversible covalent bonds with serine or cysteine residues. This property has been exploited in developing inhibitors for enzymes involved in cancer progression and metabolic disorders. For instance, this compound may inhibit enzymes related to lipid metabolism, which is crucial in diseases like obesity and diabetes .

Data Table: Biological Activities of Boronic Acids

Activity TypeCompoundIC50 (µM)Reference
AnticancerThis compound18.76 ± 0.62 (MCF-7)
AntibacterialBoronic Acid DerivativeVaries by strain
Enzyme InhibitionBoron-containing CompoundsVaries

Case Studies

  • Case Study on Anticancer Efficacy : A study involving a series of boronic acid derivatives demonstrated that modifications at the thiophene ring significantly enhanced their antiproliferative effects on MCF-7 cells. The compound exhibited an IC50 value of 18.76 µM, indicating potent activity against breast cancer cells while showing minimal toxicity towards normal cells .
  • Antibacterial Efficacy Against Resistant Strains : Another investigation assessed the antibacterial properties of various boron-containing compounds against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that selected derivatives displayed significant inhibitory effects, suggesting their potential as therapeutic agents against resistant bacterial infections .

Properties

IUPAC Name

(5-acetyl-4-bromothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BBrO3S/c1-3(9)6-4(8)2-5(12-6)7(10)11/h2,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLZJKRBNRJJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(S1)C(=O)C)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BBrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681679
Record name (5-Acetyl-4-bromothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256346-41-4
Record name (5-Acetyl-4-bromothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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